

# Application Notes: SPECT Imaging with Gold-198

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## Compound of Interest

Compound Name: Gold-198

Cat. No.: B156924

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## Introduction

**Gold-198** ( $^{198}\text{Au}$ ) is a radioisotope of gold that presents significant potential for applications in nuclear medicine, particularly in the field of oncology.[1][2] With a half-life of approximately 2.7 days, it decays via beta emission to stable Mercury-198 ( $^{198}\text{Hg}$ ), concurrently emitting a primary gamma photon with an energy of 411 keV.[2][3] This gamma emission is well-suited for high-resolution imaging with Single Photon Emission Computed Tomography (SPECT), a widely used clinical imaging modality. The co-emission of beta particles, which have a limited tissue penetration range of about 4 mm, also positions  $^{198}\text{Au}$  as a valuable theranostic agent, enabling simultaneous imaging and localized radiotherapy.[1][2]

The utility of  $^{198}\text{Au}$  in SPECT imaging is significantly enhanced when incorporated into nanoparticles (NPs). Gold nanoparticles (AuNPs) possess unique physicochemical properties, including straightforward synthesis, tunable size and shape, and the ability to be functionalized with various targeting moieties.[4][5] When labeled with  $^{198}\text{Au}$ , these nanoparticles can be used to visualize and quantify their biodistribution in vivo, offering insights into drug delivery, tumor targeting, and pharmacokinetics.[6][7]

## Principle of SPECT Imaging with Gold-198

SPECT imaging relies on the detection of gamma rays emitted from a radiotracer administered to the subject. In the context of  $^{198}\text{Au}$ , the 411 keV gamma photons are detected by a gamma camera, which rotates around the subject to acquire a series of two-dimensional projections from multiple angles. These projections are then computationally reconstructed to generate a

three-dimensional image representing the distribution of the  $^{198}\text{Au}$ -labeled agent within the body. By co-registering the SPECT images with anatomical images from computed tomography (CT), SPECT/CT provides a comprehensive view that precisely localizes the radiotracer within the anatomical context.[8]

### Applications in Research and Drug Development

The application of  $^{198}\text{Au}$  SPECT imaging is predominantly focused on preclinical cancer research and the development of novel nanomedicines. Key applications include:

- **Biodistribution and Pharmacokinetic Studies:**  $^{198}\text{Au}$ -labeled nanoparticles can be tracked in vivo to determine their accumulation in various organs and tumors, as well as their clearance rates.[6][7] This information is critical for evaluating the safety and efficacy of new drug delivery systems.
- **Tumor Imaging and Targeting:** SPECT imaging with  $^{198}\text{Au}$ -nanoparticles allows for the non-invasive visualization of tumors.[9] The passive accumulation of nanoparticles in tumors through the Enhanced Permeability and Retention (EPR) effect can be monitored, and the effectiveness of active targeting strategies can be assessed.
- **Theranostics:** The dual radioactive emissions of  $^{198}\text{Au}$  make it an ideal candidate for theranostic applications. SPECT imaging can be used to confirm the delivery of the therapeutic beta-emitting nanoparticles to the tumor site, enabling personalized treatment planning and dosimetry calculations.[3][10]
- **Evaluation of Nanoparticle Properties:** The in vivo behavior of nanoparticles is influenced by their size, shape, and surface chemistry.[6][7]  $^{198}\text{Au}$  SPECT imaging provides a powerful tool to study how these parameters affect the biodistribution and tumor uptake of different nanoparticle formulations.

## Experimental Protocols

### Protocol 1: Production of **Gold-198**

**Gold-198** is typically produced by neutron activation of stable Gold-197 ( $^{197}\text{Au}$ ) in a nuclear reactor.[1][9]

#### Materials:

- High-purity Gold-197 foil or wire
- Quartz or aluminum encapsulation vials
- Nuclear reactor with a thermal neutron flux

#### Procedure:

- Weigh a precise amount of high-purity  $^{197}\text{Au}$  foil.
- Encapsulate the gold target in a suitable vial (e.g., quartz or aluminum).
- Irradiate the encapsulated target in a nuclear reactor with a known thermal neutron flux. The irradiation time will depend on the desired specific activity of the  $^{198}\text{Au}$ .
- After irradiation, allow for a cooling period to let short-lived isotopes decay.
- The irradiated target now contains  $^{198}\text{Au}$ . All subsequent handling must be performed in a shielded hot cell following appropriate radiation safety protocols.

#### Protocol 2: Preparation of Radioactive $\text{H}^{198}\text{AuCl}_4$

To be used in the synthesis of gold nanoparticles, the metallic  $^{198}\text{Au}$  needs to be converted into a salt form, typically tetrachloroauric(III) acid ( $\text{HAuCl}_4$ ).

#### Materials:

- Irradiated  $^{198}\text{Au}$  foil
- Freshly prepared aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid)
- 0.1 M Hydrochloric acid (HCl)
- Heating block
- Shielded hot cell

#### Procedure:

- Place the irradiated  $^{198}\text{Au}$  foil in a suitable reaction vessel within a hot cell.
- Add a minimal amount of freshly prepared aqua regia to dissolve the foil. Gentle heating (e.g.,  $90^{\circ}\text{C}$ ) can be applied to facilitate dissolution.[\[6\]](#)[\[7\]](#)
- Once the gold is completely dissolved, evaporate the solution to dryness under a stream of nitrogen or by gentle heating.
- Reconstitute the residue in 0.1 M HCl and evaporate to dryness again. Repeat this step twice to ensure the complete removal of nitric acid.[\[6\]](#)[\[7\]](#)
- Finally, dissolve the resulting  $\text{H}^{198}\text{AuCl}_4$  in ultrapure water or a suitable buffer for use in nanoparticle synthesis.[\[6\]](#)[\[7\]](#)

#### Protocol 3: Synthesis of $^{198}\text{Au}$ -Doped Gold Nanoparticles (Citrate Reduction)

This protocol describes a common method for synthesizing  $^{198}\text{Au}$ -doped gold nanoparticles.

#### Materials:

- $\text{H}^{198}\text{AuCl}_4$  solution (from Protocol 2)
- Non-radioactive  $\text{HAuCl}_4$  solution
- Trisodium citrate solution
- Ultrapure water
- Reaction vessel with a condenser
- Stirring hotplate

#### Procedure:

- In a clean reaction vessel, add a calculated volume of ultrapure water.

- Add a specific amount of non-radioactive  $\text{HAuCl}_4$  solution, followed by the  $\text{H}^{198}\text{AuCl}_4$  solution to achieve the desired specific activity.
- Heat the solution to boiling while stirring.
- Rapidly add a pre-determined volume of trisodium citrate solution to the boiling gold chloride solution.
- The solution will change color from yellow to blue and finally to a ruby red, indicating the formation of gold nanoparticles.
- Continue boiling and stirring for an additional 15-30 minutes to ensure the reaction is complete.
- Allow the solution to cool to room temperature. The resulting colloidal suspension contains  $^{198}\text{Au}$ -doped gold nanoparticles.

#### Protocol 4: Preclinical SPECT/CT Imaging of $^{198}\text{Au}$ -Nanoparticles in a Murine Tumor Model

This protocol outlines a general procedure for in vivo SPECT/CT imaging.

##### Materials:

- Tumor-bearing mice (e.g., xenograft or allograft models)
- $^{198}\text{Au}$ -labeled nanoparticles suspended in a sterile, biocompatible buffer (e.g., saline or PBS)
- Anesthesia (e.g., isoflurane)
- Preclinical SPECT/CT scanner
- Syringes and needles for injection

##### Procedure:

- Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

- Administer a known activity of the  $^{198}\text{Au}$ -nanoparticle suspension via intravenous (tail vein) injection.
- Position the anesthetized mouse on the imaging bed of the SPECT/CT scanner.
- Acquire SPECT images at predefined time points post-injection (e.g., 1, 6, and 24 hours) to assess the biodistribution over time.[\[6\]](#)[\[7\]](#)
  - SPECT Acquisition Parameters (Example):
    - Energy window: 20% centered at 411 keV
    - Collimator: High-energy general-purpose (HEGP)
    - Acquisition mode: Step-and-shoot
    - Projections: 60-120 projections over 360°
    - Acquisition time per projection: 30-60 seconds
- Immediately following each SPECT acquisition, perform a CT scan for anatomical co-registration and attenuation correction.
  - CT Acquisition Parameters (Example):
    - X-ray tube voltage: 50-70 kVp
    - X-ray tube current: 200-500  $\mu\text{A}$
    - Number of projections: 360-720
- Reconstruct the SPECT data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM) with corrections for attenuation, scatter, and collimator-detector response.[\[11\]](#)
- Fuse the reconstructed SPECT images with the CT images for anatomical localization of the  $^{198}\text{Au}$ -nanoparticles.

- Perform quantitative analysis of the SPECT images to determine the percentage of injected dose per gram (%ID/g) in tumors and various organs.

## Quantitative Data

Table 1: Physical Properties of **Gold-198**

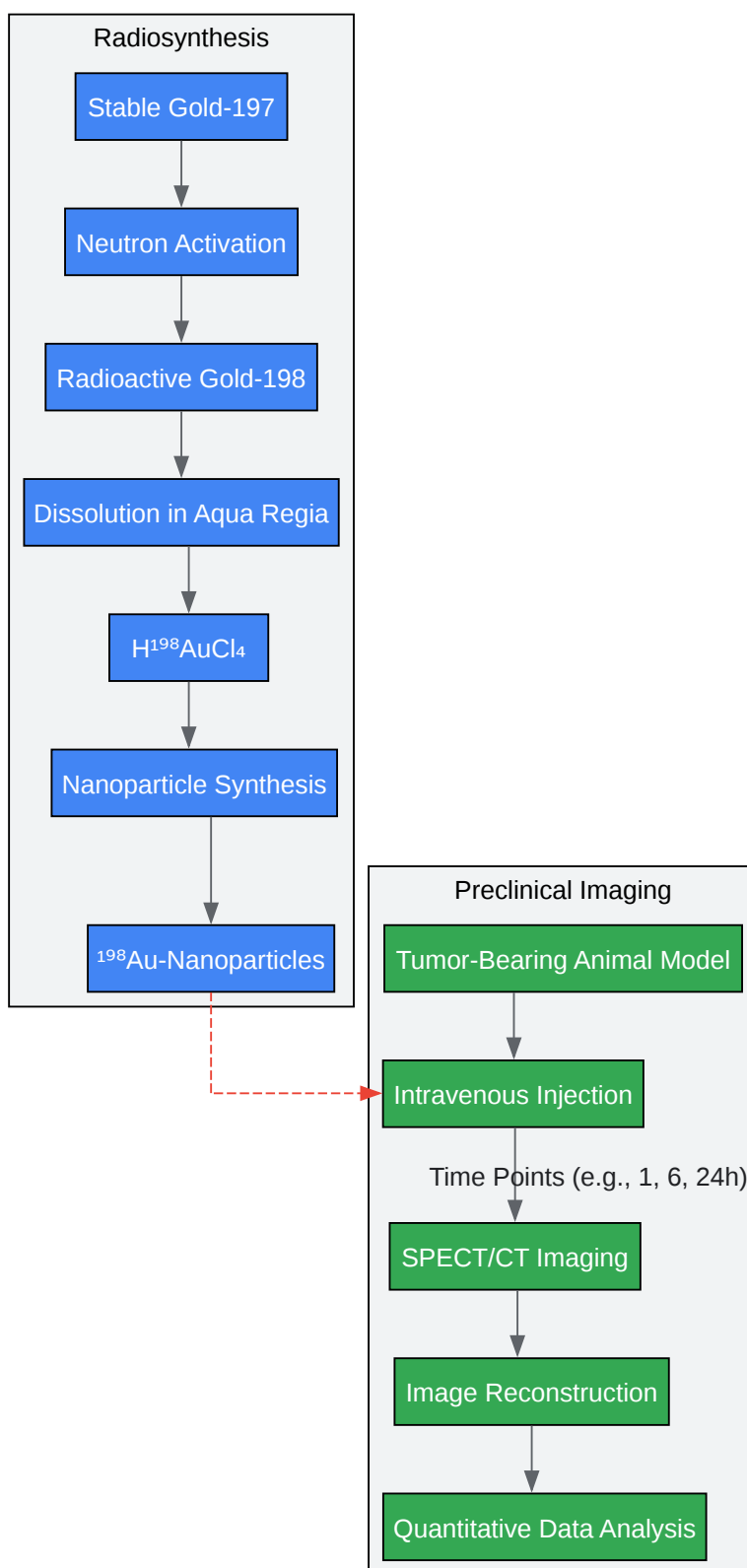
Property	Value	Reference
Half-life	2.6946 days	[2]
Primary Gamma Emission	411.8 keV	[1][3]
Primary Beta Emission (Emax)	0.961 MeV	[2]
Atomic Weight	197.968244 g/mol	[12]

Table 2: Biodistribution of PEGylated <sup>198</sup>Au-Incorporated Gold Nanostructures in EMT6 Tumor-Bearing Mice (%ID/g)[6][7]

Organ/Tissue	1 hour	6 hours	24 hours
Nanospheres			
Tumor	2.1	11.5	23.2
Liver	10.2	8.5	6.1
Spleen	4.3	3.9	3.2
Blood	15.1	9.8	3.5
Nanodisks			
Tumor	1.5	4.4	4.1
Liver	18.5	15.2	12.8
Spleen	8.9	7.6	6.5
Blood	8.2	3.1	0.9
Nanorods			
Tumor	1.2	2.1	2.5
Liver	25.1	22.3	19.8
Spleen	12.3	10.9	9.7
Blood	4.3	1.5	0.4
Nanocages			
Tumor	1.1	1.9	2.2
Liver	28.9	26.1	23.5
Spleen	15.6	13.8	11.9
Blood	3.9	1.2	0.3

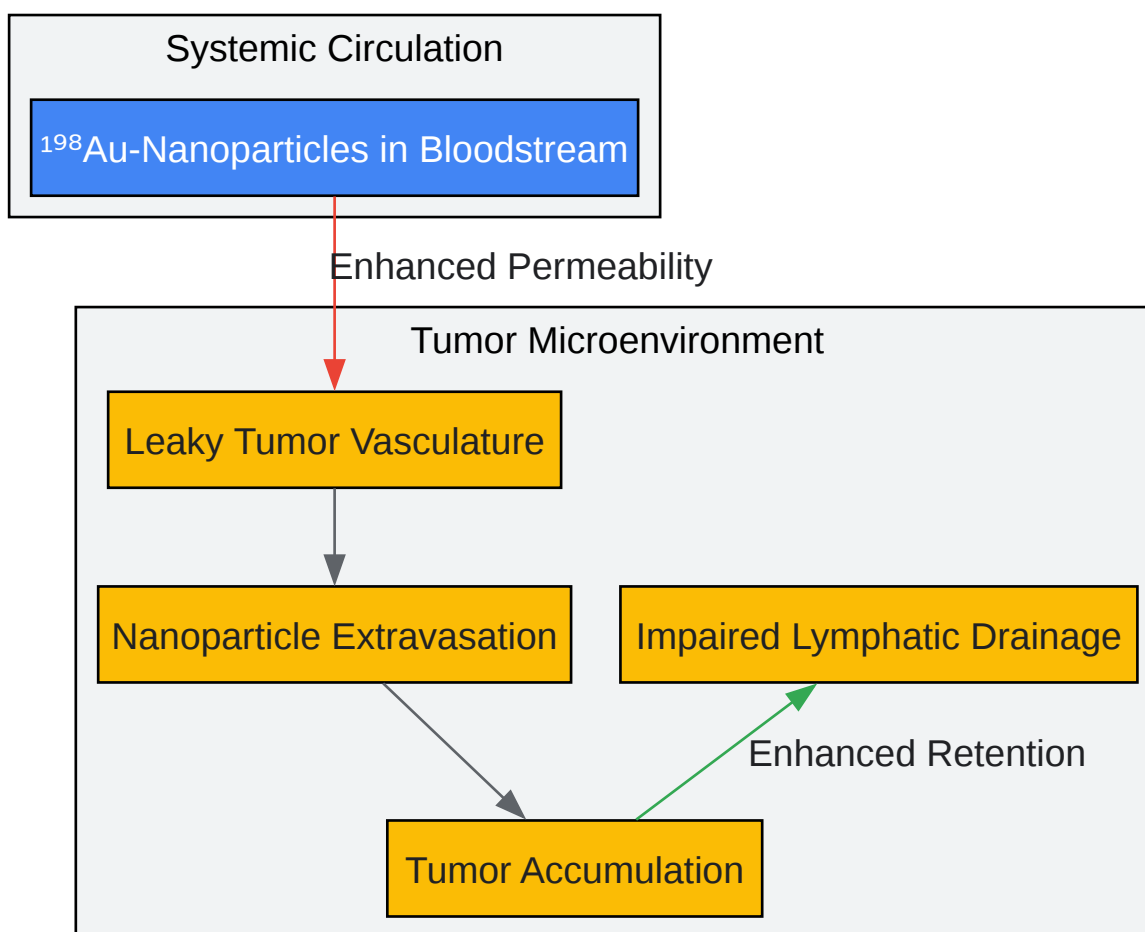
## Visualizations





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Caption: General experimental workflow for  $^{198}\text{Au}$ -nanoparticle SPECT/CT imaging.



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Caption: Mechanism of passive tumor targeting via the EPR effect.

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